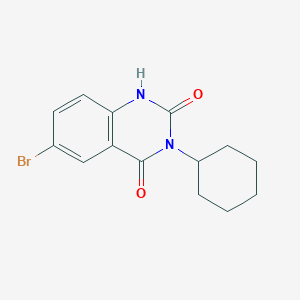

6-bromo-3-cyclohexylquinazoline-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Bromo-3-cyclohexylquinazoline-2,4(1H,3H)-dione (6-Br-3-CQD) is a synthetic compound that has been studied for its potential applications in scientific research. 6-Br-3-CQD has been researched for its potential to be used in the synthesis of various compounds and for its biochemical and physiological effects.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

6-bromo-3-cyclohexylquinazoline-2,4(1H,3H)-dione, and its derivatives are primarily explored for their synthesis methodologies and structural properties. For instance, derivatives similar to this compound have been synthesized through Biginelli-type cyclocondensation, which involves the reaction of cyclohexane-1,3-dione with urea and bromobenzaldehyde, leading to compounds with potential application in analytical sciences (Candan et al., 2001). Another study focused on the synthesis of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione from 6-bromoquinazoline-2,4(1H,3H)-dione, indicating the versatility of halogenated quinazoline diones in organic synthesis (Kuryazov et al., 2010).

Catalysis and Reaction Efficiency

The use of catalytic systems to synthesize hydroquinazoline-2,5-diones showcases the application of this compound derivatives in enhancing reaction efficiencies. Bronsted acidic ionic liquids, in conjunction with chlorotrimethylsilane, have been employed as efficient and reusable catalysts for the synthesis of hydroquinazoline-2,5-diones under thermal and solvent-free conditions, resulting in high yields of the products (Kefayati et al., 2012).

Heterocyclic Chemistry and Drug Intermediates

The broader field of heterocyclic chemistry, including the synthesis of 6-bromoquinoline derivatives, points to the relevance of this compound in the development of biologically active compounds. Such derivatives serve as key intermediates in the synthesis of various pharmaceuticals, demonstrating the compound's importance in medicinal chemistry (Wang et al., 2015).

Innovative Synthetic Methods

Innovative synthetic methods utilizing this compound derivatives have been developed for the efficient synthesis of heterocycles. For example, a palladium-catalyzed three-component reaction involving carbon dioxide and isocyanides has been employed to synthesize N3-substituted quinazoline-2,4(1H,3H)-diones, showcasing the compound's utility in green chemistry and sustainable synthesis approaches (Mampuys et al., 2017).

Propriétés

IUPAC Name |

6-bromo-3-cyclohexyl-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O2/c15-9-6-7-12-11(8-9)13(18)17(14(19)16-12)10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRNVIHGRMZKKIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)C3=C(C=CC(=C3)Br)NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2877202.png)

![5,5-Dimethyl-2-[(3-pyridinylamino)methylene]-1,3-cyclohexanedione](/img/structure/B2877212.png)

![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2877213.png)

![4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide](/img/structure/B2877214.png)

![2-Ethyl-5-(pyrrolidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2877217.png)

![5-Fluoro-4-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2877222.png)